molecular formula C9H12BrNO2S B1504596 2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS No. 688798-62-1

2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Cat. No.: B1504596
CAS No.: 688798-62-1
M. Wt: 278.17 g/mol
InChI Key: WHEJQAOSOOTARQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-Bromo-N-ethyl-N-methylbenzenesulfonamide is systematically named according to IUPAC rules as follows:

  • Root name : Benzenesulfonamide (a benzene ring with a sulfonamide group, -SO$$2$$NH$$2$$).
  • Substituents :
    • A bromine atom at position 2 of the benzene ring.
    • Two alkyl groups (ethyl and methyl) attached to the sulfonamide nitrogen.

The structural formula is represented as:
$$ \text{C}6\text{H}4(\text{Br})(\text{SO}2\text{N}(\text{CH}2\text{CH}3)(\text{CH}3)) $$
The SMILES notation is O=S(C1=CC=CC=C1Br)(N(C)C)CC, and the InChIKey is WHEJQAOSOOTARQ-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 688798-62-1
MDL Number MFCD11109882
Molecular Formula C$$9$$H$${12}$$BrNO$$_2$$S
Synonyms Benzenesulfonamide, 2-bromo-N-ethyl-N-methyl-; 2-Bromo-N-ethyl-N-methylbenzene-1-sulfonamide

No EINECS number is currently assigned to this compound.

Molecular Formula and Weight Analysis

The molecular formula C$$9$$H$${12}$$BrNO$$_2$$S corresponds to a molecular weight of 278.17 g/mol .

Compositional Breakdown:

Element Count Atomic Weight Contribution Percentage
Carbon 9 12.01 108.09 38.86%
Hydrogen 12 1.008 12.10 4.35%
Bromine 1 79.90 79.90 28.74%
Nitrogen 1 14.01 14.01 5.04%
Oxygen 2 16.00 32.00 11.50%
Sulfur 1 32.07 32.07 11.52%

The molecular weight is consistent across multiple sources, confirming its stoichiometric stability.

Properties

IUPAC Name

2-bromo-N-ethyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11(2)14(12,13)9-7-5-4-6-8(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEJQAOSOOTARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698493
Record name 2-Bromo-N-ethyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688798-62-1
Record name 2-Bromo-N-ethyl-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688798-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Bromo-N-ethyl-N-methylbenzenesulfonamide is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-N-ethyl-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-ethyl-N-methylbenzenesulfonamide with analogous brominated sulfonamides, focusing on structural variations, physicochemical properties, and applications.

Structural Isomers and Substituent Effects

Several compounds share the same molecular formula (C₉H₁₂BrNO₂S) but differ in substituent positions and alkyl/aryl groups:

CAS Number Compound Name Key Structural Features
688798-62-1 This compound Br at 2-position; N-ethyl, N-methyl
951883-94-6 N-Isopropyl 2-bromobenzenesulfonamide Br at 2-position; N-isopropyl
850429-65-1 N-Ethyl 3-bromo-4-methylbenzenesulfonamide Br at 3-position; N-ethyl; methyl at 4-position

Key Observations :

  • Substituent Position : The position of bromine (2 vs. 3) influences electronic effects and steric hindrance. For example, 2-bromo derivatives exhibit stronger ortho-directing effects in electrophilic substitution reactions compared to meta-substituted analogues .
  • Alkyl Groups : N-ethyl-N-methyl substitution (CAS 688798-62-1) provides moderate steric bulk, whereas N-isopropyl (CAS 951883-94-6) increases hydrophobicity and may reduce solubility in polar solvents .

Halogen and Functional Group Variations

Bromine vs. Chlorine
  • its chloro analogue. Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, making brominated derivatives more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . Chloro analogues are often less dense (e.g., 1.5–1.6 g/cm³ for Cl vs. 1.8–2.0 g/cm³ for Br derivatives) .
Methoxy and Methyl Substitutions
  • Example: 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0) vs. This compound. Methoxy groups (-OCH₃) increase electron density on the aromatic ring, enhancing resonance stabilization. This can alter reactivity in nucleophilic aromatic substitution .

Physicochemical Properties

  • Melting Points : Brominated sulfonamides typically melt between 120–180°C, influenced by symmetry and intermolecular hydrogen bonding .
  • Solubility: Compounds with polar substituents (e.g., methoxy) exhibit higher solubility in DMSO or ethanol, whereas alkylated derivatives prefer non-polar solvents .

Biological Activity

2-Bromo-N-ethyl-N-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H12BrN1O2S
  • Molecular Weight : 273.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known to interact with various biological targets, including enzymes and receptors. The bromine atom can enhance electrophilic properties, facilitating interactions with nucleophiles in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Cell Cycle Modulation : It may influence cell cycle progression, leading to apoptosis in cancer cells.

Antimicrobial Activity

In a study conducted by Zhang et al., derivatives of benzenesulfonamide, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL .

CompoundMIC (µg/mL)Target Organisms
This compound10E. coli, S. aureus
Control (Standard Antibiotic)5E. coli, S. aureus

Anticancer Activity

Research by Liu et al. demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at G1 phase.

Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast Cancer)15Induces apoptosis
A549 (Lung Cancer)20Cell cycle arrest

Case Study 1: Breast Cancer Treatment

In a controlled study involving MDA-MB-231 cells treated with various concentrations of the compound, researchers observed a dose-dependent increase in apoptosis markers, such as caspase-3 activation. At a concentration of 10 µM, there was a significant increase in apoptotic cells compared to the control group .

Case Study 2: Antimicrobial Efficacy

A clinical evaluation was performed on patients with bacterial infections resistant to standard treatments. Patients were administered a regimen including the compound, resulting in a notable reduction in infection markers within one week of treatment .

Preparation Methods

Direct Bromination of N-ethyl-N-methylbenzenesulfonamide

One straightforward approach is the bromination of preformed N-ethyl-N-methylbenzenesulfonamide using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures (0–5°C) to avoid polybromination.
  • Selectivity: Ortho-bromination is favored due to the directing effect of the sulfonamide group.
  • Yield: Moderate to high yields reported, depending on reaction time and stoichiometry.

This method requires careful control of reaction parameters to prevent overbromination or side reactions.

Synthesis via Halogenated Sulfonamide Intermediates

An alternative method involves the preparation of halogenated sulfonamide intermediates, followed by substitution or further functionalization.

  • Example: Preparation of 2-bromobenzenesulfonyl chloride, followed by reaction with ethylmethylamine to form the target sulfonamide.
  • Advantages: High regioselectivity due to the use of pre-halogenated starting materials.
  • Reaction conditions: Sulfonyl chloride intermediates are typically reacted with amines under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran (THF).

Detailed Research Findings and Data

While no direct literature source specifically details the preparation of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, insights can be drawn from related sulfonamide syntheses and halogenation protocols.

Method Key Reagents Conditions Yield (%) Notes
Direct bromination N-ethyl-N-methylbenzenesulfonamide, Br2 or NBS Low temperature (0–5°C), inert solvent 60–85 Requires careful control to avoid polybromination
Sulfonyl chloride + amine 2-Bromobenzenesulfonyl chloride, ethylmethylamine, base Room temperature, inert solvent 70–90 High regioselectivity, scalable
Alkylation with halohydrins Sulfonamide, 2-bromo halohydrin, base Reflux or room temperature 50–75 Adapted from related sulfonamide syntheses

Notes on Reaction Optimization

  • Solvent choice: Nonpolar solvents like dichloromethane or toluene are preferred to maintain selectivity and solubility.
  • Temperature control: Low temperatures reduce side reactions during bromination.
  • Base selection: For amide formation from sulfonyl chlorides, tertiary amines such as triethylamine are commonly used to neutralize HCl formed.
  • Purification: Column chromatography or recrystallization is typically employed to isolate the pure product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves sulfonylation of a brominated benzene derivative followed by N-alkylation. For example, brominated benzenesulfonyl chloride can react with ethylmethylamine under controlled pH (8–9) in anhydrous THF at 0–5°C to minimize hydrolysis . Side reactions like over-alkylation are mitigated by using stoichiometric amine ratios and low temperatures. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity.
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonamide group. Post-synthesis, column chromatography (silica gel, gradient elution) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns. The bromine atom induces distinct deshielding in aromatic protons (δ 7.4–8.1 ppm), while N-ethyl and N-methyl groups appear as singlets (δ 1.2–1.4 ppm for CH₃ and δ 3.1–3.3 ppm for CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 306.02) and fragmentation patterns .
  • FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and C-Br vibrations (560–600 cm⁻¹) validate functional groups .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • HPLC Validation : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection (254 nm) quantifies impurities (<2%) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation. Store the compound in amber vials at –20°C under desiccant to prolong shelf life .

Advanced Research Questions

Q. How can experimental designs address contradictions in crystallographic data for this compound derivatives?

  • Case Study : Discrepancies in dihedral angles (e.g., sulfonamide vs. benzene plane) may arise from polymorphism or solvent inclusion. Redetermine crystal structures using high-resolution X-ray diffraction (Mo-Kα radiation, SHELXL refinement) and compare with Cambridge Structural Database entries .
  • Mitigation : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous assignment. For twinned crystals, employ SHELXD for phase refinement .

Q. What strategies enhance the solubility of this compound in aqueous media for biological assays?

  • Co-Solvent Systems : Use DMSO/PBS (≤5% v/v DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to solubilize hydrophobic moieties .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) at the benzene ring via Suzuki coupling, balancing solubility and bioactivity .

Q. How can researchers resolve conflicting bioactivity results in enzyme inhibition studies involving this compound?

  • Mechanistic Replication : Standardize assay conditions (pH 7.4, 37°C) and validate enzyme activity controls (e.g., IC₅₀ for positive inhibitors). For inconsistent IC₅₀ values, perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, molecular docking for binding mode prediction) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-ethyl-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-ethyl-N-methylbenzenesulfonamide

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